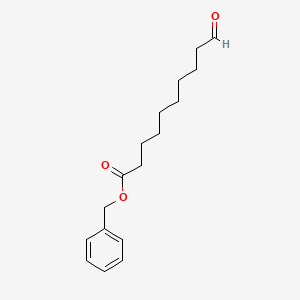

Benzyl 10-oxodecanoate

Descripción general

Descripción

Synthesis Analysis

Benzyl 10-oxodecanoate is synthesized by the reaction of benzyl alcohol and decanoic acid. In a related study, benzyl alcohol was used as a substrate in a series of reactions involving benzil and sodium borohydride to form a hydrobenzoin product .

Molecular Structure Analysis

The molecular formula of Benzyl 10-oxodecanoate is C17H24O3. It has a molecular weight of 276.4 g/mol.

Aplicaciones Científicas De Investigación

Electrochemical Oxidation

Benzyl 10-oxodecanoate can undergo oxidation-reduction reactions through electron transfer at the electrode surface . This method selectively oxidatively cleaves the C–N bond without the need for metal catalysts or external oxidants . This is particularly significant in the field of green chemistry, where there is a growing emphasis on environmentally friendly and sustainable methods .

Preparation of High-Value-Added Compounds

Benzyl 10-oxodecanoate can be used in the preparation of high-value-added compounds, such as ketones, esters, amides, and aldehydes, from simple and readily available alkanes . These compounds are important for various applications in organic synthesis .

Synthesis of Aldehyde Compounds

Aldehyde compounds are a class of highly valuable compounds in organic chemistry. They are not only present in various natural products but also widely used in the synthesis of drugs and fine chemicals . Benzyl 10-oxodecanoate can be used in the synthesis of these aldehyde compounds .

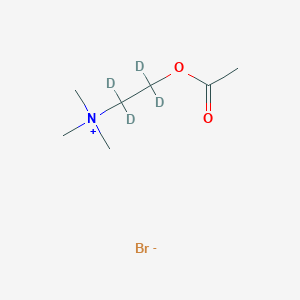

Conversion of Amines

In recent years, oxidation-mediated C–N bond breaking of tertiary amines has been found to be able to generate secondary amines as well as aldehydes or ketones . This provides more options for amine conversion, and Benzyl 10-oxodecanoate can be used in this process .

Aerobic Oxidation of Benzylic Methylenes

Benzyl 10-oxodecanoate can be used in the aerobic oxidation of benzylic methylenes . This process is efficient and practical, and it can be achieved with high yields and broad substrate scope .

Preparation of Methyl 10-[2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]-10-oxodecanoate

Benzyl 10-oxodecanoate may be used in the preparation of the compound methyl 10-[2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]-10-oxodecanoate .

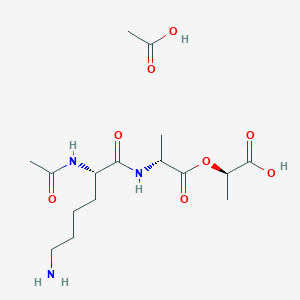

Preparation of Fluorescein-Derivatives of Necrostatin-3

Benzyl 10-oxodecanoate may also be used in the preparation of fluorescein-derivatives of Necrostatin-3 . These derivatives have potential applications in biological research .

Mecanismo De Acción

Target of Action

It’s worth noting that benzyl compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .

Biochemical Pathways

Benzyl compounds have been associated with the disruption of normal functioning in parasites, leading to their death .

Result of Action

Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death .

Propiedades

IUPAC Name |

benzyl 10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNMVXMXGUFNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 10-oxodecanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)

![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)